molecular formula C7H7ClO2S B146403 4-Chlorophenyl methyl sulfone CAS No. 98-57-7

4-Chlorophenyl methyl sulfone

Cat. No. B146403
CAS No.: 98-57-7
M. Wt: 190.65 g/mol
InChI Key: LMCOQDVJBWVNNI-UHFFFAOYSA-N
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Patent
US04902599

Procedure details

To 300 ml (4.53 mol) of chlorosulfonic acid was added 300 g (1.57 mol) of 4-methanesulfonylchlorobenzene at room temperature while stirring. The mixture was heated to 120° C., at which stirring was continued for 16 hours. After cooling, the reaction mixture was poured into ice-water, and the resulting crystals were collected by filtration and air-dried to obtain 293 g (yield: 64%) of HD-39a.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)(=[O:9])=[O:8]>>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([S:7]([CH3:6])(=[O:9])=[O:8])=[CH:11][C:12]=1[S:2]([Cl:1])(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
300 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to obtain 293 g (yield: 64%) of HD-39a

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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